1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorophenyl, methoxyphenyl, and methyl groups at positions 1, 3, and 8, respectively (Figure 1). The 4-fluorophenyl group enhances electron-withdrawing properties, while the 4-methoxyphenyl contributes electron-donating effects, creating a balanced electronic profile. The methyl group at position 8 may improve metabolic stability compared to bulkier substituents .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-10-19(29-2)11-5-16)27-28(24)18-8-6-17(25)7-9-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHPJUJWUORLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of the Pyrazoloquinoline Core
The foundational step in synthesizing this compound involves constructing the pyrazolo[4,3-c]quinoline core. A widely adopted method begins with the condensation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives with substituted hydrazines. For instance, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with hydrazine hydrate in ethanol under reflux to yield the pyrazoloquinoline precursor. This reaction typically achieves yields of 65–75% under optimized conditions.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 6–8 hours |
| Catalyst | None required |
The regioselectivity of this step is critical, as competing pathways may lead to undesired isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the correct regioisomeric structure.
Methylation at the 8th Position
The final structural modification involves methylating position 8. Dimethyl sulfate or methyl iodide in the presence of K₂CO₃ in acetone at 60°C for 12 hours is standard. Quaternization risks are mitigated by controlling stoichiometry (1.2 equivalents of methylating agent).
Electrochemical Synthesis Methods
Electrolytic Conditions and Reaction Setup
Recent advances in green chemistry have enabled electrochemical synthesis of pyrazoloquinoline derivatives. A notable protocol involves electrolyzing 7-chloro-4-hydrazinoquinoline in an undivided cell under constant current (10 mA/cm²). The reaction proceeds in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄) as the supporting electrolyte, achieving 80–90% conversion within 4 hours.
Optimized Electrolytic Parameters
| Parameter | Condition |
|---|---|
| Current Density | 10 mA/cm² |
| Electrolyte | 0.1 M TBABF₄ in CH₃CN |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
This method eliminates the need for transition metal catalysts and harsh oxidants, aligning with sustainable chemistry principles.
Cyclization and Product Isolation
Post-electrolysis, the intermediate hydrazone undergoes acid-catalyzed cyclization. Treating the crude product with HCl (2 M) in ethanol at 60°C for 2 hours furnishes the pyrazoloquinoline core. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 75–85% overall purity.
Alternative Synthetic Routes
Friedländer Condensation Approach
An alternative pathway employs Friedländer condensation between 3-amino-4-cyanopyrazoles and o-aminobenzaldehyde derivatives. This one-pot reaction, conducted in polyphosphoric acid (PPA) at 120°C for 8 hours, directly assembles the quinoline ring. While efficient, this method struggles with regiocontrol when introducing bulky substituents.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps. For instance, Suzuki-Miyaura coupling under microwave conditions (150°C, 30 minutes) reduces reaction times tenfold while maintaining yields >80%. Similarly, cyclization steps achieve completion in 20 minutes versus 6 hours conventionally.
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Optimization
Replacing traditional solvents like DMF with cyclopentyl methyl ether (CPME) improves environmental profiles without sacrificing yield. Heterogeneous catalysts (e.g., Pd/C for coupling reactions) enhance recyclability, reducing costs in large-scale production.
Continuous Flow Reactors
Industrial-scale synthesis benefits from continuous flow systems. For example, a three-stage flow reactor achieves 92% yield in the core formation step, compared to 75% in batch processes. Flow chemistry also minimizes thermal degradation of sensitive intermediates.
Analyse Des Réactions Chimiques
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A notable mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production in inflammatory models.
Case Study: Inhibition of Nitric Oxide Production
In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), the following IC50 values were recorded for various derivatives:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of this compound class has been explored extensively. Pyrazolo[4,3-c]quinolines have shown activity against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of electron-withdrawing groups, such as fluorine and methoxy on the phenyl rings, enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance.
The proposed mechanisms for the observed anti-inflammatory and anticancer activities include:
- Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
- Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
- Induction of Apoptosis in Cancer Cells : Through modulation of key signaling pathways such as p53 and NF-kB.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Table 1. Comparison of Structural and Physicochemical Properties
*Calculated based on analog data from .
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (electron-withdrawing) and 4-methoxyphenyl (electron-donating) may optimize binding interactions compared to analogs like C350-0685, which has a chlorine atom (stronger electron-withdrawing effect) and 3-methoxyphenyl (less resonance donation) .
- Steric Effects : The 8-methyl group in the target compound likely reduces steric hindrance compared to bulkier groups (e.g., ethoxy in ), enhancing target engagement.
Thermal and Optical Properties
- Pyrazolo[3,4-b]quinolines with halogen substituents (e.g., F6, F7) exhibit tunable fluorescence and thermal stability . The target compound’s fluorine and methoxy groups may similarly enhance photostability compared to non-halogenated analogs.
Activité Biologique
The compound 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22FN3O
- Molecular Weight : 373.44 g/mol
The presence of fluorine and methoxy groups in the structure is significant as these substituents can influence the compound's biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrazoloquinoline derivatives exhibit promising anticancer activities. For instance, a series of pyrazolo[4,3-c]quinoline derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The compound showed significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM against different tumor cell lines, indicating its potential as an anticancer agent .
Table 1: Antiproliferative Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HEL (erythroleukemia) | 1.00 ± 0.42 |
| 2 | MCF-7 (breast cancer) | 2.50 ± 0.15 |
| 3 | A549 (lung cancer) | 3.00 ± 0.20 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with potency comparable to established anti-inflammatory agents .
The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, derivatives of pyrazoloquinoline have been evaluated for antimicrobial activity. Some studies suggest that certain modifications enhance their efficacy against bacterial strains, making them potential candidates for further development as antimicrobial agents .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of pyrazolo[4,3-c]quinoline, including the target compound. The derivatives were subjected to biological evaluation, revealing that those with fluorinated groups exhibited enhanced metabolic stability and cytotoxicity against cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis was conducted to understand how structural variations affect biological activity. The analysis highlighted that the presence of electron-withdrawing groups such as fluorine significantly improved the anticancer activity of the compounds .
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and quinoline precursors. Key steps include:
- Condensation : Reacting 4-fluorophenylhydrazine with a quinoline derivative (e.g., 4-methoxybenzaldehyde) to form a hydrazone intermediate .
- Cyclization : Using catalysts like iodine or Lewis acids (e.g., FeCl₃) to promote pyrazole ring formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity. Microwave-assisted synthesis can reduce reaction time by 40% .
Optimization Tips : Adjust solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC/HPLC .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹⁹F NMR for fluorophenyl groups) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrazoloquinoline core (e.g., orthorhombic crystal system observed in analogs) .
- Mass Spectrometry : Verify molecular weight (expected: ~397 g/mol) and fragmentation patterns .
Q. What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer: Prioritize assays based on structural analogs:
- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assay (fluorophenyl groups enhance selectivity ).
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .
Key Parameters : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess solubility in DMSO/PBS .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Address discrepancies via:
- Substituent Analysis : Compare analogs (e.g., methoxy vs. ethoxy groups alter logP and membrane permeability ).
- Dose-Response Curves : Validate non-linear regression models (e.g., Hill slope analysis) to rule out assay-specific artifacts .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. What strategies identify the compound’s molecular targets in complex biological systems?
Methodological Answer: Employ multi-omics approaches:
- Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins .
- SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinase panels) to quantify binding kinetics .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .
Q. How can structure-activity relationship (SAR) studies improve potency?
Methodological Answer: Systematic SAR strategies include:
- Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Scaffold Modification : Fuse additional rings (e.g., pyridine) to increase rigidity and target affinity .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors .
Q. What advanced techniques address regioselectivity challenges in synthesis?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., -OMe) to control electrophilic substitution positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts to install aryl groups selectively .
- DFT Calculations : Predict reaction pathways and transition states to optimize regioselectivity .
Q. How can crystallographic data resolve structural ambiguities?
Methodological Answer:
- High-Resolution X-ray : Collect data at <1.0 Å resolution to map electron density of disordered substituents (e.g., methyl groups) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π) influencing packing and stability .
- DFT Optimization : Compare experimental bond lengths with theoretical values to validate conformers .
Q. What methodologies assess metabolic stability and toxicity?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- CYP Inhibition Assay : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- AMES Test : Evaluate mutagenicity using Salmonella strains TA98/TA100 .
Q. How can researchers optimize selectivity between related biological targets?
Methodological Answer:
- Fragment-Based Design : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .
- Alchemical Free Energy Calculations : Predict binding energy differences between homologous proteins (e.g., COX-1 vs. COX-2) .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
